molecular formula C19H28O4 B15202801 3-(3,5-Di-tert-butylphenyl)pentanedioic acid

3-(3,5-Di-tert-butylphenyl)pentanedioic acid

Cat. No.: B15202801
M. Wt: 320.4 g/mol
InChI Key: SNYLRJBEVXRLQN-UHFFFAOYSA-N
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Description

3-(3,5-Di-tert-butylphenyl)pentanedioic acid is a high-purity chemical compound offered for research and development purposes. Compounds featuring the 3,5-di-tert-butylphenyl moiety are of significant interest in various scientific fields. Research into similar structures has explored their use as intermediates in organic synthesis, particularly in the development of catalysts for asymmetric reactions . Furthermore, the 3,5-di-tert-butylphenyl group is a key structural component in macromolecular antioxidants and has been investigated in biomedical contexts, such as being covalently attached to materials to mitigate oxidative damage . This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet and conduct appropriate risk assessments before handling.

Properties

Molecular Formula

C19H28O4

Molecular Weight

320.4 g/mol

IUPAC Name

3-(3,5-ditert-butylphenyl)pentanedioic acid

InChI

InChI=1S/C19H28O4/c1-18(2,3)14-7-12(8-15(11-14)19(4,5)6)13(9-16(20)21)10-17(22)23/h7-8,11,13H,9-10H2,1-6H3,(H,20,21)(H,22,23)

InChI Key

SNYLRJBEVXRLQN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C(CC(=O)O)CC(=O)O)C(C)(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid typically involves the reaction of 3,5-di-tert-butylphenyl derivatives with appropriate reagents to introduce the pentanedioic acid group. One common method includes the use of Grignard reagents or organolithium compounds to form the desired product under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality 3-(3,5-Di-tert-butylphenyl)pentanedioic acid.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Di-tert-butylphenyl)pentanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the phenyl ring or the carboxylic acid groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under specific conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(3,5-Di-tert-butylphenyl)pentanedioic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a building block for more complex molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in metabolic pathways or cellular processes, depending on the specific target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-(3,5-Di-tert-butylphenyl)pentanedioic acid with five analogs, emphasizing structural variations, physicochemical implications, and commercial availability.

3-(3,5-Di-tert-butyl-4-hydroxyphenyl)propionic acid (CAS 20170-32-5)

  • Structural Differences : Replaces the pentanedioic acid chain with a propionic acid (three-carbon) backbone and introduces a hydroxyl group at the 4-position of the phenyl ring.
  • The shorter carboxylic chain reduces molecular weight and may alter chelation or binding properties.
  • Similarity Score : 1.00 (highest among analogs), indicating strong structural overlap but distinct functional group chemistry .

3-(2-Hydroxyphenyl)propanoic acid (CAS 495-78-3)

  • Structural Differences: Features a 2-hydroxyphenyl group and a propanoic acid chain (one carboxylic group vs. two in the main compound).
  • Lower steric hindrance compared to tert-butyl groups may enhance solubility in polar solvents.
  • Similarity Score : 0.93, reflecting moderate structural resemblance but divergent substituent effects .

3-(2-Hydroxy-4-methylphenyl)pentanedioic acid (CAS 13443-37-3)

  • Structural Differences : Combines a pentanedioic acid backbone with a 2-hydroxy-4-methylphenyl substituent.
  • Implications: The methyl group at the 4-position introduces mild hydrophobicity, though less pronounced than tert-butyl groups. The hydroxyl group at the 2-position may confer acidity (lower pKa) compared to the main compound.
  • Similarity Score : 0.91, highlighting comparable chain length but differing aromatic substitution patterns .

5-(3-(3-Carboxypropyl)-4-hydroxyphenyl)pentanoic acid (CAS 141102-12-7)

  • Structural Differences : Contains an additional carboxypropyl side chain and a hydroxyl group on the phenyl ring.
  • Higher polarity due to multiple carboxylic and hydroxyl groups may limit membrane permeability.
  • Similarity Score : 0.90, indicating reduced structural alignment with the main compound .

3-(4-Nitrophenyl)pentanedioic acid (CAS 1014-23-9)

  • Structural Differences : Substitutes the tert-butyl groups with a nitro group at the 4-position.
  • Implications :
    • The nitro group is strongly electron-withdrawing, increasing the acidity of carboxylic groups (lower pKa) compared to the electron-donating tert-butyl substituents.
    • Nitro groups may enhance reactivity in electrophilic substitutions but reduce thermal stability.
  • Commercial Data : Purity >95.0%, priced at JPY73,000 for 5g, suggesting specialized synthesis requirements .

Key Research Findings

Acidity Trends : Electron-withdrawing groups (e.g., nitro) increase carboxylic acid acidity, whereas electron-donating groups (e.g., tert-butyl) may raise pKa values.

Commercial Accessibility : The nitro-substituted analog (CAS 1014-23-9) is commercially available at high purity but commands a premium price, reflecting synthesis challenges absent in hydroxylated analogs .

Biological Activity

3-(3,5-Di-tert-butylphenyl)pentanedioic acid is an organic compound known for its unique structure and significant biological activities, particularly its antioxidant properties. This compound features a pentanedioic acid backbone substituted with a 3,5-di-tert-butylphenyl group, which enhances its stability and reactivity. This article provides a comprehensive overview of its biological activity, including antioxidant effects, anti-inflammatory properties, and potential therapeutic applications.

Antioxidant Properties

The primary biological activity of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid is its antioxidant capability. It effectively scavenges free radicals and inhibits lipid peroxidation, thereby protecting cellular components from oxidative damage. This property is crucial for various applications in pharmaceuticals and food preservation.

  • Free Radical Scavenging : The sterically hindered phenolic structure allows the compound to donate hydrogen atoms to free radicals, neutralizing them.
  • Inhibition of Lipid Peroxidation : By preventing the oxidation of lipids, the compound helps maintain cellular integrity.

Anti-inflammatory Effects

Beyond its antioxidant properties, studies suggest that 3-(3,5-Di-tert-butylphenyl)pentanedioic acid may exhibit anti-inflammatory effects. Research indicates that it can modulate inflammatory responses, potentially making it relevant in treating conditions characterized by chronic inflammation.

Case Studies

  • Rheumatoid Arthritis : In silico analyses have shown that compounds similar to 3-(3,5-Di-tert-butylphenyl)pentanedioic acid can effectively bind to inflammatory markers such as interleukin-6 (IL-6), suggesting potential therapeutic applications in autoimmune diseases like rheumatoid arthritis .
  • Metabolism Studies : A rat metabolism study highlighted the presence of metabolites related to this compound in urine samples, indicating systemic exposure and possible metabolic pathways that could be leveraged for therapeutic benefits .

Comparative Biological Activity

To understand the uniqueness of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid compared to other compounds with similar structures, a comparative analysis is provided below:

Compound NameStructureUnique Features
2,6-Di-tert-butylphenolStructureCommon antioxidant used in plastics.
4-Hydroxy-2,6-di-tert-butylanilineStructureUsed as a stabilizer in rubber; different functional groups affecting reactivity.
3-(4-Hydroxy-3-methoxyphenyl)propanoic acidStructureExhibits similar antioxidant properties but differs in substituents.

The sterically hindered structure of 3-(3,5-Di-tert-butylphenyl)pentanedioic acid provides enhanced stability and reactivity compared to these similar compounds.

Applications

The biological activities of this compound open avenues for various applications:

  • Pharmaceuticals : Potential use as an anti-inflammatory agent.
  • Food Preservation : Utilized for its antioxidant properties to enhance shelf life.
  • Cosmetics : May be included in formulations aimed at reducing oxidative stress on skin cells.

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